molecular formula C8H11BrO2 B6245437 6-bromospiro[3.3]heptane-2-carboxylic acid CAS No. 28114-88-7

6-bromospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B6245437
CAS No.: 28114-88-7
M. Wt: 219.1
InChI Key:
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Description

6-Bromospiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol . It is characterized by a spirocyclic structure, which includes a bromine atom and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromospiro[3.3]heptane-2-carboxylic acid typically involves the bromination of spiro[3.3]heptane-2-carboxylic acid. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the carboxylate group to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[3.3]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylates .

Mechanism of Action

The mechanism of action of 6-bromospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

CAS No.

28114-88-7

Molecular Formula

C8H11BrO2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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